

# Physicochemical properties of 4-(1,3-Thiazol-2-yl)benzoic acid

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## Compound of Interest

Compound Name: 4-(1,3-Thiazol-2-yl)benzoic acid

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An In-depth Technical Guide on the Physicochemical Properties of **4-(1,3-Thiazol-2-yl)benzoic Acid**

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**4-(1,3-Thiazol-2-yl)benzoic acid** is an organic compound featuring a benzoic acid moiety substituted with a thiazole ring. This heterocyclic scaffold is of significant interest in medicinal chemistry and materials science due to the diverse biological activities and physicochemical properties exhibited by its derivatives. The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged structure in drug design, known to participate in various biological interactions. This document provides a comprehensive overview of the known physicochemical properties, experimental protocols, and potential biological relevance of **4-(1,3-Thiazol-2-yl)benzoic acid**.

## Chemical Identity and Properties

The fundamental identifiers and physicochemical properties of **4-(1,3-Thiazol-2-yl)benzoic acid** are summarized below. The data is compiled from various chemical databases and literature sources.

Table 1: General and Chemical Identifiers

Identifier	Value	Reference
IUPAC Name	4-(1,3-Thiazol-2-yl)benzoic acid	
Synonyms	4-(2-Thiazolyl)benzoic acid, 4-Thiazol-2-yl-benzoic acid	[1]
CAS Number	266369-49-7	[1][2]
Molecular Formula	C <sub>10</sub> H <sub>7</sub> NO <sub>2</sub> S	[1]
Molecular Weight	205.23 g/mol	[1]
SMILES	O=C(O)c1ccc(cc1)c2nccs2	

Table 2: Physicochemical Data

Property	Value	Notes	Reference
Melting Point	239 °C	Experimental	[1]
Boiling Point	400.7 ± 47.0 °C	Predicted	[1]
Density	1.368 ± 0.06 g/cm <sup>3</sup>	Predicted	[1]
pKa	Not available	The pKa of the parent compound, benzoic acid, is approximately 4.20 in water.[3][4]	
Solubility	Not available	Benzoic acid is slightly soluble in water (3.44 g/L at 25 °C) and soluble in organic solvents like ethanol and acetone.[4][5]	
logP	Not available	Data for this specific compound is not readily available.	
Storage Temp.	2-8°C	Recommended for maintaining stability.	[1]

## Experimental Protocols

While a specific, detailed synthesis protocol for **4-(1,3-Thiazol-2-yl)benzoic acid** is not extensively published in peer-reviewed literature, its synthesis can be achieved through established methods for forming thiazole rings. A common and effective approach is the Hantzsch thiazole synthesis or variations thereof. Below is a generalized, representative protocol.

### Synthesis of 4-(1,3-Thiazol-2-yl)benzoic acid

This protocol describes a common synthetic route involving the cyclization of a thioamide with an  $\alpha$ -haloketone or equivalent. An alternative pathway involves the reaction of 4-

formylbenzonitrile with cysteine. A more direct approach, outlined below, uses the reaction of a thiosemicarbazide derivative with a suitable benzoic acid precursor.

Objective: To synthesize **4-(1,3-Thiazol-2-yl)benzoic acid** via a cyclization reaction.

Materials:

- 4-Carboxybenzaldehyde
- Thiosemicarbazide
- Phosphorus oxychloride ( $\text{POCl}_3$ ) or polyphosphoric acid (PPA)
- Appropriate solvents (e.g., ethanol, chloroform)
- Neutralizing agent (e.g., sodium bicarbonate solution)

Methodology:

- Formation of Thiosemicarbazone Intermediate:
  - Dissolve 4-carboxybenzaldehyde in ethanol.
  - Add an equimolar amount of thiosemicarbazide to the solution.
  - Add a catalytic amount of acid (e.g., acetic acid) and reflux the mixture for 2-4 hours.
  - Monitor the reaction by Thin Layer Chromatography (TLC).
  - Upon completion, cool the reaction mixture to allow the thiosemicarbazone intermediate to precipitate.
  - Filter the solid, wash with cold ethanol, and dry under vacuum.
- Cyclization to form the Thiazole Ring:
  - Suspend the dried thiosemicarbazone intermediate in a suitable solvent like chloroform.

- Add a dehydrating/cyclizing agent such as phosphorus oxychloride ( $\text{POCl}_3$ ) or polyphosphoric ester (PPE) dropwise at a controlled temperature (e.g.,  $0\text{ }^\circ\text{C}$ ).<sup>[6][7]</sup>
- After addition, allow the mixture to warm to room temperature and then reflux for 4-6 hours until the reaction is complete (monitored by TLC).<sup>[7]</sup>
- Cool the mixture and carefully pour it onto crushed ice with stirring.
- Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.
- The crude product, **4-(1,3-Thiazol-2-yl)benzoic acid**, will precipitate.
- Purification:
  - Filter the crude solid product.
  - Wash the solid with copious amounts of water to remove any inorganic salts.
  - Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water mixture) to obtain the purified **4-(1,3-Thiazol-2-yl)benzoic acid**.
  - Dry the final product in a vacuum oven.

## Characterization

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:

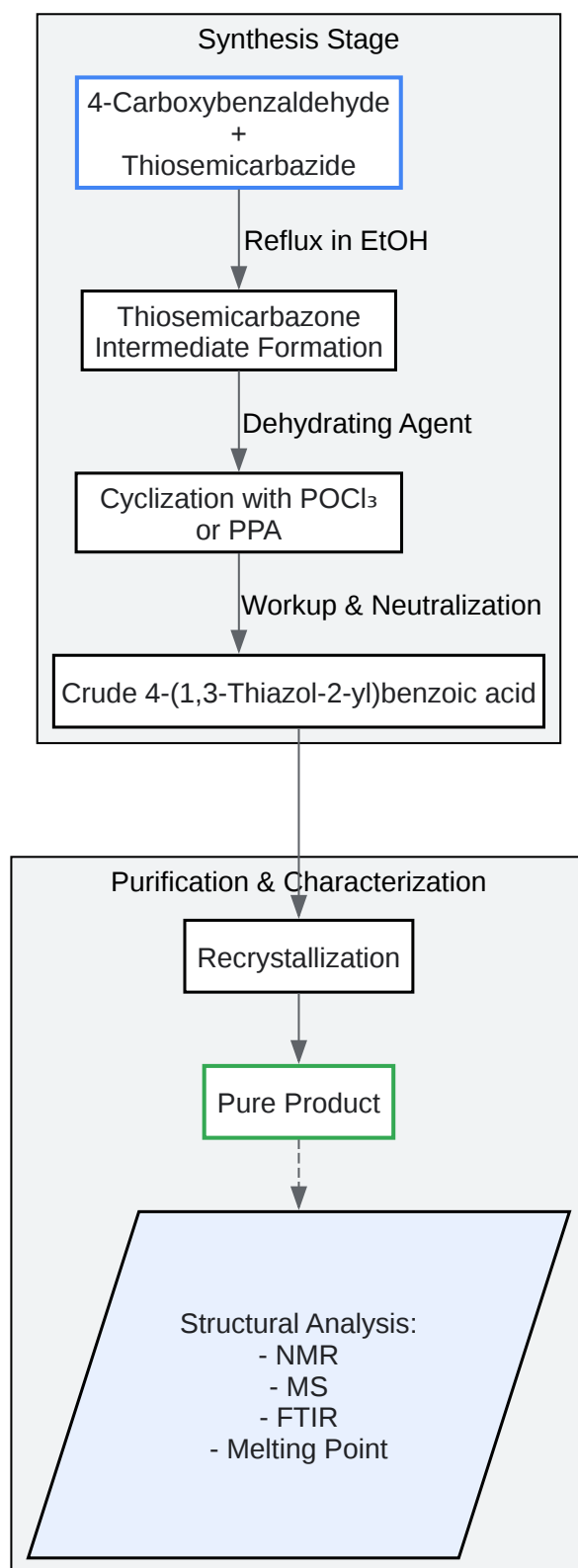
- Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^1\text{H}$  and  $^{13}\text{C}$  NMR to confirm the chemical structure and proton/carbon environments.
- Mass Spectrometry (MS): To verify the molecular weight of the compound.
- Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups, such as the carboxylic acid  $\text{C=O}$  and  $\text{O-H}$  stretches, and thiazole ring vibrations.

- Melting Point Analysis: To assess the purity of the compound by comparing the observed melting point with the literature value.

## Visualized Workflows and Pathways

### General Synthesis and Characterization Workflow

The following diagram illustrates a logical workflow for the synthesis and subsequent characterization of **4-(1,3-Thiazol-2-yl)benzoic acid**.



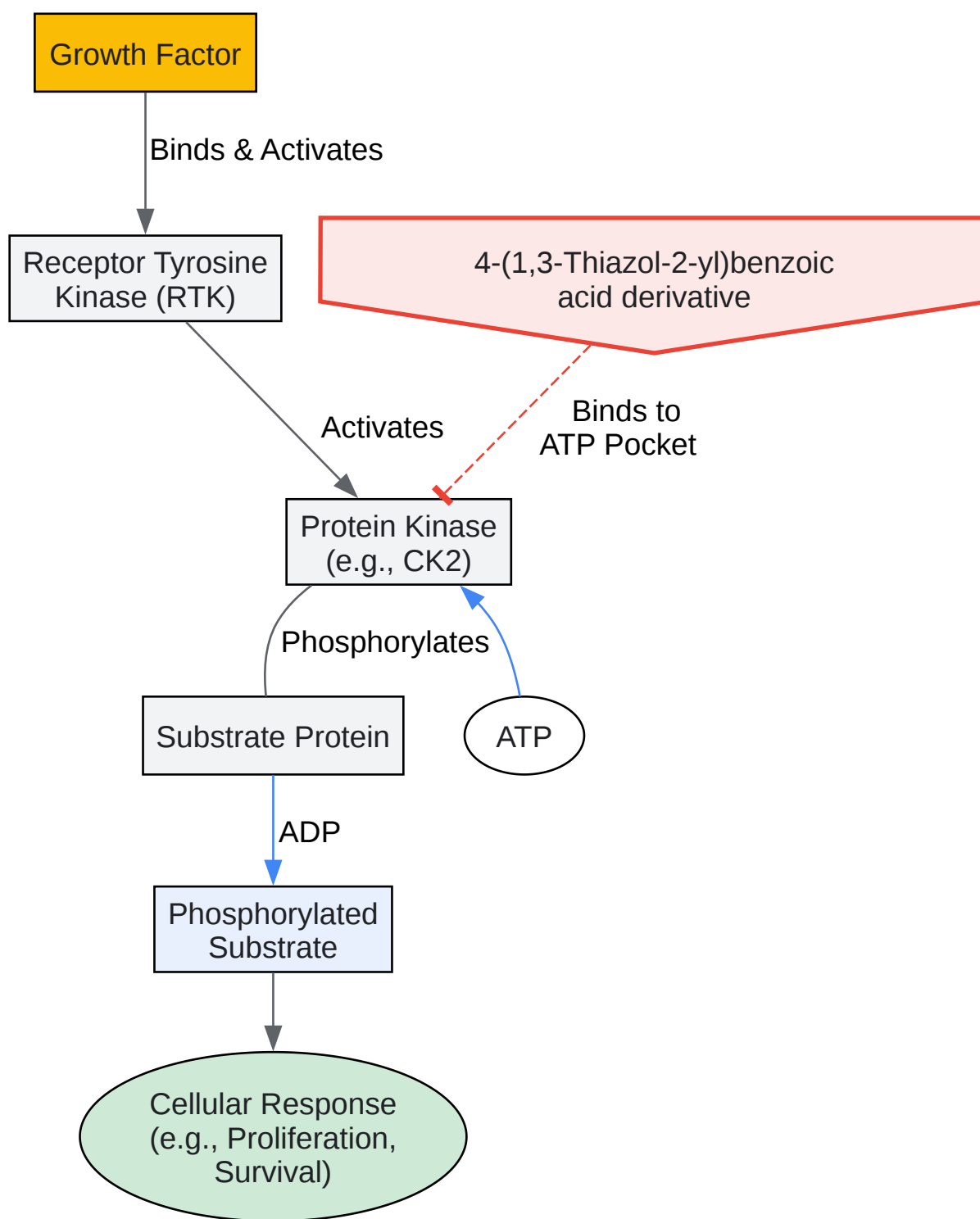
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Caption: General workflow for synthesis and characterization.

## Hypothetical Biological Pathway: Kinase Inhibition

While the specific biological targets of **4-(1,3-Thiazol-2-yl)benzoic acid** are not well-defined, related structures containing the thiazole-benzoic acid scaffold have shown activity as kinase inhibitors. For instance, derivatives of 4-(thiazol-5-yl)benzoic acid are reported as potent inhibitors of protein kinase CK2.<sup>[8]</sup> The diagram below illustrates a generalized signaling pathway where such a compound might act as an ATP-competitive kinase inhibitor.





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Caption: Hypothetical ATP-competitive kinase inhibition pathway.

## Biological and Pharmacological Context

The thiazole ring is a key component in numerous FDA-approved drugs, valued for its metabolic stability and ability to engage in hydrogen bonding and other non-covalent interactions with biological targets. Thiazole-containing compounds exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[9][10]

- **Anticancer Activity:** As noted, compounds structurally related to **4-(1,3-Thiazol-2-yl)benzoic acid** have been investigated as inhibitors of protein kinases like CK2 and Epidermal Growth Factor Receptor (EGFR), which are crucial in cancer cell signaling.[8][11] The benzoic acid moiety often serves to anchor the molecule within a binding site, while the thiazole portion can be modified to enhance potency and selectivity.
- **Antimicrobial Activity:** Thiazole derivatives have been explored for their potential as antimicrobial agents.[9][12] The mechanism often involves the inhibition of essential bacterial enzymes or disruption of the cell membrane.
- **Ion Channel Modulation:** Analogs such as N-(thiazol-2-yl)-benzamides have been identified as selective antagonists of the Zinc-Activated Channel (ZAC), suggesting a role for this scaffold in modulating ion channel function.[13]

The specific biological profile of **4-(1,3-Thiazol-2-yl)benzoic acid** remains an area for further investigation. Its structure, however, positions it as a valuable lead compound or intermediate for the development of novel therapeutic agents.

## Conclusion

**4-(1,3-Thiazol-2-yl)benzoic acid** is a well-defined chemical entity with established physicochemical properties. Its synthesis is achievable through standard organic chemistry methodologies. While detailed biological studies on this specific molecule are limited, the prevalence of the thiazole-benzoic acid scaffold in pharmacologically active compounds suggests its potential as a valuable building block in drug discovery and development, particularly in the areas of oncology and infectious diseases. Further research is warranted to fully elucidate its biological activity and therapeutic potential.

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